molecular formula C15H17FN2O4S B2643560 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2309186-81-8

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2643560
CAS No.: 2309186-81-8
M. Wt: 340.37
InChI Key: BDVSSAXRNBGLCH-UHFFFAOYSA-N
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Description

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a synthetic compound designed for advanced pharmaceutical and biochemical research. It features a unique molecular architecture combining two privileged pharmacophores: an azetidinone (β-lactam) ring and a pyrrolidine-2,5-dione (succinimide) scaffold. This structure suggests significant potential for investigating novel biological pathways. The azetidinone core is a proven structural motif in medicinal chemistry, historically central to the development of broad-spectrum β-lactam antibiotics . Beyond its classic antibacterial role, the azetidinone moiety is recognized for its utility as a cholesterol absorption inhibitor and as a key synthon for various biologically active compounds, highlighting its versatility in drug discovery . Concurrently, the pyrrolidine-2,5-dione moiety has been identified as a novel, potent scaffold for inhibiting bacterial penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . Recent research has demonstrated that derivatives containing the pyrrolidine-2,5-dione core can exhibit excellent target inhibition against challenging pathogens like Pseudomonas aeruginosa , bringing opportunities to target multi-drug resistant bacterial strains . The integration of these two rings into a single molecule, further functionalized with a 3-fluorobenzylsulfonyl group, makes this compound a valuable chemical tool for researchers exploring new inhibitors of bacterial cell wall synthesis, investigating non-antibiotic applications of β-lactam derivatives, and developing novel enzyme inhibitors for various therapeutic areas.

Properties

IUPAC Name

1-[[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S/c16-13-3-1-2-11(6-13)10-23(21,22)17-7-12(8-17)9-18-14(19)4-5-15(18)20/h1-3,6,12H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVSSAXRNBGLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Formation of the Pyrrolidine-2,5-dione Moiety: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction involving a suitable dione precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exhibit diverse biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Studies have suggested potential cytotoxic effects against cancer cell lines, indicating its role as a lead compound in cancer therapy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of sulfonamide derivatives, including those with azetidine structures. The research demonstrated that introducing specific functional groups could enhance antibacterial activity against resistant strains .

Anticancer Research

Research conducted at the University of Amsterdam explored the anticancer potential of pyrrolidine derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines .

Mechanistic Studies

Mechanistic studies have utilized molecular docking simulations to understand how this compound interacts with biological targets such as enzymes or receptors. These studies are crucial for elucidating the compound's mechanism of action and identifying potential side effects .

Mechanism of Action

The mechanism of action of 1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse pharmacological activities depending on substituent groups. Below is a comparative analysis of structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name Substituents Biological Activity Key Data Reference
1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylamino, methyl Antimicrobial Moderate activity against E. coli, S. typhi, B. subtilis (78–80% yield)
1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl, 4-Bromophenyloxy Anticonvulsant (GABA-T inhibition) IC50: 100.5 ± 5.2 µM (vs. vigabatrin)
1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione [VI] 4-methyl-2-pyridinyl, cyclohexyl Anticonvulsant ED50: 30 mg/kg (scPTZ test)
1-((1-(thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione Thiophen-3-yl vinyloxy Synthetic intermediate 24% yield
1-[(11-sulfanylundecanoyl)oxy] pyrrolidine-2,5-dione Sulfanylundecanoyl ester Polymer conjugation Used in PEI functionalization

Key Observations

Substituent Impact on Activity :

  • Antimicrobial Activity : Pyridine-containing derivatives (e.g., Mannich bases) show moderate antimicrobial effects, likely due to enhanced membrane permeability from the pyridine moiety .
  • Anticonvulsant Activity : Bulky substituents (e.g., cyclohexyl, aryloxy) at position 3 of the succinimide ring enhance GABA-transaminase inhibition or seizure protection. Compound VI (3-cyclohexyl) demonstrated the highest potency (ED50 = 30 mg/kg) , while unsubstituted derivatives were inactive .
  • Fluorine Effects : The target compound’s 3-fluorobenzyl group may improve metabolic stability and target binding, as fluorination is a common strategy in CNS drug design.

The target compound’s sulfonylazetidine group may require multi-step synthesis, similar to bromoalkylation methods used for indole-pyrrolidine derivatives .

Pharmacological Potential: Compared to GABA-T inhibitors like 1-(4-acetylphenyl)-3-aryloxy derivatives , the target compound’s sulfonamide-azetidine system could offer improved blood-brain barrier penetration or enzyme selectivity.

Data Table: Comparative Pharmacological Profiles

Parameter Target Compound 1-(4-Acetylphenyl)-3-Bromophenyloxy 1-(4-Methyl-2-pyridinyl)-3-cyclohexyl
Target Mechanism Not reported GABA-transaminase inhibition Seizure protection (MES/scPTZ)
Key Substituent 3-Fluorobenzyl sulfonyl azetidine 4-Bromophenyloxy Cyclohexyl
Potency Unknown IC50: 100.5 µM ED50: 30 mg/kg
Structural Complexity High (sulfonamide, azetidine) Moderate (aryloxy) Moderate (spirocyclic)

Biological Activity

1-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyrrolidine core with a sulfonamide and azetidine moiety, suggesting multifaceted interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN4O2S. The structure includes:

  • Azetidine ring : A four-membered saturated ring containing nitrogen.
  • Pyrrolidine-2,5-dione : A five-membered ring contributing to the compound's reactivity.
  • Fluorobenzyl sulfonyl group : Enhances lipophilicity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, related compounds have been reported to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. For example, analogs have shown effectiveness against leukemia cell lines with ID50 values in the low micromolar range.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds:

CompoundActivityReference
5-Fluoro-1,3-oxazineAntimicrobial against E. coli (ID50 = 1 x 10^-7 M)
Benzothiazole HydrazonesAntimalarial activity in vitro and in vivo
Triazole DerivativesAnticancer effects on leukemia cells

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To confirm efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
  • Mechanistic Studies : To elucidate the pathways involved in its action.

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